1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide” is a research compound. It belongs to the class of triazole compounds which are heterocyclic compounds containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of triazole compounds typically includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Triazole Derivatives in Drug Discovery
Triazole derivatives, including 1,2,3- and 1,2,4-triazoles, are recognized for their wide range of biological activities. These compounds have been explored for their potential uses in medicine, owing to their structural versatility and pharmacological properties. Research has revealed that triazoles exhibit anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, making them valuable scaffolds in drug discovery and development (Ferreira et al., 2013).
Synthetic Routes for Triazole Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been a significant area of interest, with methods such as the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) being pivotal. These synthetic approaches have enabled the exploration of triazole-based compounds in various fields, including drug discovery, bioconjugation, and material science (Kaushik et al., 2019).
Eco-friendly Synthesis and Applications
Recent advances have focused on developing eco-friendly procedures for synthesizing triazole derivatives. These methods not only aim to improve the efficiency and yield of triazole compounds but also to minimize the environmental impact of their production. Eco-friendly catalysts and solvents have been explored to enhance the green chemistry approaches in triazole synthesis, highlighting the potential of these compounds in sustainable practices (de Souza et al., 2019).
Triazole Derivatives as Corrosion Inhibitors
Beyond pharmacological applications, 1,2,3-triazole derivatives have been investigated for their performance as corrosion inhibitors for metal surfaces. Their efficiency in protecting metals and alloys in aggressive media underscores the versatility of triazole compounds in industrial applications. The design and synthesis of specific triazole derivatives, particularly those prepared via CuAAC reactions, demonstrate their potential as environmentally friendly and effective corrosion inhibitors (Hrimla et al., 2021).
Future Directions
Triazole compounds have been the focus of many research studies due to their versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials . There is an ongoing effort to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, it can be expected that “1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide” and similar compounds will continue to be a focus of future research.
Mechanism of Action
Triazoles
Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities. They can act as enzyme inhibitors, antagonists for various receptors, or modulators for different biological pathways .
Aryl groups
The compound contains aryl groups (phenyl rings), which are common in many biologically active compounds. They can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding to its targets .
Trifluoromethyl group
The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals. It can enhance the metabolic stability, lipophilicity, and bioavailability of a compound .
Methoxy group
The methoxy group can influence the potency, selectivity, and metabolic stability of a compound. It can also participate in hydrogen bonding with target proteins .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the methoxyphenyl, trifluoromethyl, and triazole groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-11-16(23-24-25(11)14-9-5-6-10-15(14)27-2)17(26)22-13-8-4-3-7-12(13)18(19,20)21/h3-10H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSQVVGNFABFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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